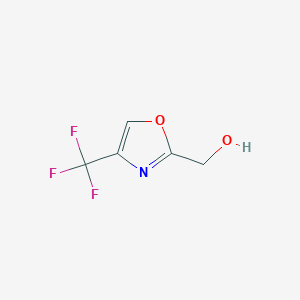
(4-(Trifluoromethyl)oxazol-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Trifluoromethyl)oxazol-2-yl)methanol is a heterocyclic compound featuring an oxazole ring substituted with a trifluoromethyl group at the 4-position and a hydroxymethyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Trifluoromethyl)oxazol-2-yl)methanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of trifluoromethyl-substituted nitriles with amino alcohols under acidic or basic conditions to form the oxazole ring . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. These methods often utilize catalysts and automated systems to maintain consistent reaction conditions and product quality .
Analyse Chemischer Reaktionen
Types of Reactions: (4-(Trifluoromethyl)oxazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group typically yields aldehydes or acids, while substitution reactions can produce a variety of functionalized oxazoles .
Wissenschaftliche Forschungsanwendungen
(4-(Trifluoromethyl)oxazol-2-yl)methanol has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of (4-(Trifluoromethyl)oxazol-2-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The hydroxymethyl group may also participate in hydrogen bonding, further influencing the compound’s interactions with its targets .
Vergleich Mit ähnlichen Verbindungen
- (2-Trifluoromethyl-oxazol-4-yl)methanol
- (4-(Trifluoromethyl)oxazol-5-yl)methanol
- (2-(Trifluoromethyl)oxazole)
Comparison: (4-(Trifluoromethyl)oxazol-2-yl)methanol is unique due to the specific positioning of its functional groups, which influences its reactivity and interactions. Compared to (2-Trifluoromethyl-oxazol-4-yl)methanol, the 4-position trifluoromethyl group in this compound provides different steric and electronic effects, leading to distinct chemical behaviors . Similarly, the presence of the hydroxymethyl group at the 2-position differentiates it from other trifluoromethyl-substituted oxazoles .
Eigenschaften
Molekularformel |
C5H4F3NO2 |
|---|---|
Molekulargewicht |
167.09 g/mol |
IUPAC-Name |
[4-(trifluoromethyl)-1,3-oxazol-2-yl]methanol |
InChI |
InChI=1S/C5H4F3NO2/c6-5(7,8)3-2-11-4(1-10)9-3/h2,10H,1H2 |
InChI-Schlüssel |
FXBHZPYIEOUOOY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(O1)CO)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



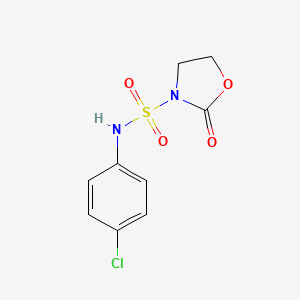
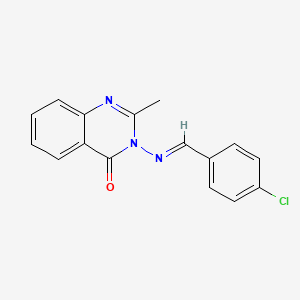

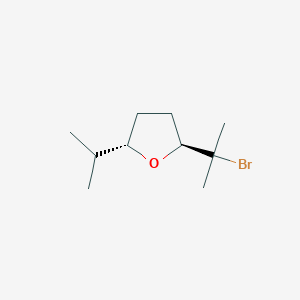
![3-[(Methanesulfonyl)methyl]-5-methoxy-1,3,4-thiadiazol-2(3H)-one](/img/structure/B12905464.png)
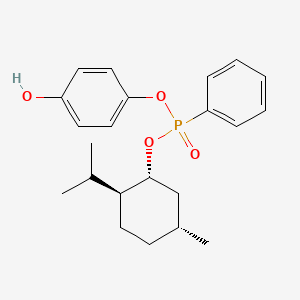
![2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethan-1-ol](/img/structure/B12905477.png)
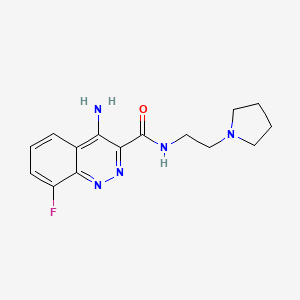
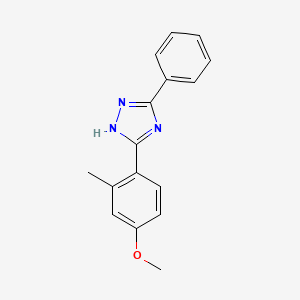
![2-[(5Z)-5-[(2E)-2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B12905484.png)
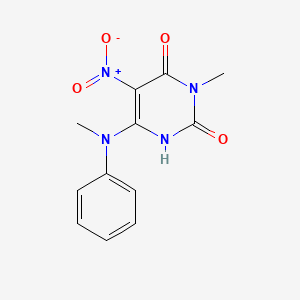
![2-Butyl-5,6-dihydro-4H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B12905489.png)
![3,4,4,8-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12905523.png)
